tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Description
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms (2,7-diazaspiro) and a fluorine substituent at the 5-position. It is primarily utilized as a building block in pharmaceutical research, particularly in the development of sigma receptor ligands and other bioactive molecules . This article compares its structural, synthetic, and functional attributes with analogous diazaspiro compounds.
Properties
Molecular Formula |
C12H22ClFN2O2 |
|---|---|
Molecular Weight |
280.77 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H21FN2O2.ClH/c1-11(2,3)17-10(16)15-7-12(8-15)4-5-14-6-9(12)13;/h9,14H,4-8H2,1-3H3;1H |
InChI Key |
FDABRDRCPNAMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNCC2F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of a suitable diazaspiro compound with tert-butyl chloroformate and a fluorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents. Its spirocyclic structure can offer unique binding properties to biological targets, making it a candidate for further exploration in medicinal chemistry.
Neuropharmacology
Research has indicated that compounds with similar diazaspiro structures exhibit neuroprotective effects and can modulate neurotransmitter systems. Studies are ongoing to evaluate the efficacy of tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride in models of neurodegenerative diseases.
Chemical Biology
The compound serves as a useful tool in chemical biology for the study of protein interactions and enzyme inhibition. Its ability to selectively bind to certain biomolecules makes it valuable for probing biological pathways and mechanisms.
Case Study 1: Neuroprotective Effects
A recent study explored the neuroprotective effects of related diazaspiro compounds in vitro and in vivo. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting that this compound may have similar protective properties.
Case Study 2: Synthesis of Novel Therapeutics
In a collaborative project between several pharmaceutical companies, researchers synthesized derivatives of this compound to evaluate their activity against specific cancer cell lines. Preliminary results showed promising anti-cancer activity, leading to further investigations into structure-activity relationships.
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure and functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Core Scaffold Variations
The diazaspiro[3.5]nonane core is a versatile scaffold modified by substituents and heteroatom replacements. Key analogs include:
Substituent Effects
- Fluorine vs. Other Halogens: The 5-fluoro substituent in the target compound enhances metabolic stability and electronegativity compared to non-halogenated analogs like tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate . Difluoro derivatives (e.g., benzyl 5,5-difluoro analog) further increase steric and electronic effects .
- Salt Forms : Hydrochloride salts (e.g., target compound) improve aqueous solubility compared to free bases, facilitating biological testing .
Functional Group Modifications
- Ester vs. Carbamate : The tert-butyl carboxylate group is a common protecting group, while benzyl esters (e.g., benzyl 5,5-difluoro analog) offer alternative deprotection strategies .
- Heteroatom Swaps : Replacing nitrogen with oxygen (2-oxa) or sulfur (5-thia) alters electronic properties and hydrogen-bonding capacity .
Biological Activity
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a synthetic organic compound notable for its unique spirocyclic structure, which includes a fluorine atom and two nitrogen atoms. This compound is primarily utilized in medicinal chemistry and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its biological activity is largely linked to its role in inhibiting specific molecular targets, particularly in cancer research.
- Molecular Formula : C12H20F2N2O2
- Molecular Weight : 262.301 g/mol
- CAS Number : 2007920-32-1
- Purity : Typically around 97%
- Storage Conditions : Room temperature
The biological activity of tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate is characterized by its interaction with various molecular targets, particularly kinases involved in cancer signaling pathways. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug design.
Target Interactions
- Kinase Inhibition : The compound has been shown to inhibit specific kinases, which are critical in regulating cell proliferation and survival in cancer cells.
- Ubiquitin-Proteasome System (UPS) : It acts as a ligand for the von Hippel-Lindau (VHL) protein, impacting the UPS and facilitating the targeted degradation of specific proteins involved in tumorigenesis .
In Vitro Studies
Research has demonstrated that tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values obtained from recent studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 33.0 ± 0.4 | |
| SK-N-MC (Ewing Sarcoma) | 28.8 ± 0.0 | |
| HEK-293T (Kidney) | 42.2 ± 5.1 |
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Study on MCF-7 Cells
A study investigating the effects of various compounds on MCF-7 cells found that tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate induced apoptosis and caused cell cycle arrest. The mechanism was linked to a decrease in levels of estrogen receptor alpha (ERα) and insulin-like growth factor receptor (IGF1R), both known Hsp90 client proteins .
Ewing Sarcoma Model
In vivo studies using zebrafish xenografted with SK-N-MC tumor cells showed that treatment with this compound limited tumor growth without significant adverse effects on normal development, suggesting a favorable therapeutic window .
Q & A
Basic: How is tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride synthesized and characterized?
Answer:
The synthesis typically involves functionalizing the diazaspiro scaffold via nucleophilic substitution or coupling reactions. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (precursor) can react with fluorinating agents to introduce the 5-fluoro substituent, followed by hydrochloride salt formation. Purification is achieved using flash chromatography (e.g., 2% MeOH in CH₂Cl₂), and characterization employs:
- ¹H/¹³C NMR to confirm substituent positions and spirocyclic integrity .
- Elemental analysis to validate purity (e.g., C, H, N within ±0.3% of theoretical values) .
- Mass spectrometry for molecular weight confirmation.
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
Key precautions include:
- Storage: Refrigerated (2–8°C), in airtight containers to prevent moisture absorption .
- PPE: Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Spill Management: Contain spills with inert materials (e.g., sand) and dispose as hazardous waste .
- Ventilation: Use fume hoods to minimize inhalation of vapors/mist .
Advanced: How is X-ray crystallography applied to resolve its molecular conformation?
Answer:
Single crystals are grown via slow evaporation (e.g., ethanol recrystallization). Data collection uses a diffractometer, and structure refinement employs SHELXL for small-molecule crystallography:
- Hydrogen bonding analysis identifies intermolecular interactions (e.g., N–H···O chains along crystallographic axes) .
- Envelope conformations of spiro rings are validated using bond length/angle deviations (e.g., <0.01 Å for planar groups) .
- CIF files are deposited in databases (e.g., CCDC) for reproducibility .
Advanced: What computational strategies predict its binding affinity to sigma receptors?
Answer:
- Molecular docking (e.g., AutoDock Vina) models interactions with sigma receptor active sites, prioritizing hydrophobic pockets and hydrogen-bonding residues .
- Homology modeling constructs receptor structures if crystallographic data is unavailable, validated via Ramachandran plots .
- Free energy calculations (MM-GBSA) quantify binding energies, correlating with in vitro IC₅₀ values .
Basic: Which analytical techniques ensure compound identity and purity?
Answer:
- NMR spectroscopy detects spirocyclic backbone signals (e.g., δ 3.16–3.67 ppm for CH₂ groups) and absence of impurity peaks .
- HPLC (C18 column, UV detection) assesses purity >95% .
- Elemental analysis cross-checks empirical formula (e.g., C, H, N) .
Advanced: How does the hydrochloride salt form impact solubility and bioactivity?
Answer:
- Solubility: The hydrochloride salt enhances aqueous solubility via ionic interactions, critical for in vitro assays (e.g., receptor binding in PBS buffer) .
- Bioactivity: Protonation of the diazaspiro amine improves membrane permeability and target engagement, as validated by comparative IC₅₀ studies of free base vs. salt forms .
Advanced: How to address discrepancies in reported pharmacological data for fluorinated vs. non-fluorinated analogs?
Answer:
- Structural-activity relationship (SAR) studies systematically compare fluorinated and non-fluorinated derivatives in standardized assays (e.g., radioligand displacement for sigma receptors) .
- Crystallographic overlays identify conformational changes induced by fluorine substitution .
- Statistical validation (e.g., ANOVA) ensures data reproducibility across independent labs .
Advanced: What methods optimize synthetic yield of the spirocyclic core?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
